(+/-)-9,9'-Spirobixanthene-1,1'-diol (+/-)-9,9'-Spirobixanthene-1,1'-diol
Brand Name: Vulcanchem
CAS No.: 785836-56-8
VCID: VC14213333
InChI: InChI=1S/C25H16O4/c26-17-9-5-13-21-23(17)25(15-7-1-3-11-19(15)28-21)16-8-2-4-12-20(16)29-22-14-6-10-18(27)24(22)25/h1-14,26-27H
SMILES:
Molecular Formula: C25H16O4
Molecular Weight: 380.4 g/mol

(+/-)-9,9'-Spirobixanthene-1,1'-diol

CAS No.: 785836-56-8

Cat. No.: VC14213333

Molecular Formula: C25H16O4

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-9,9'-Spirobixanthene-1,1'-diol - 785836-56-8

Specification

CAS No. 785836-56-8
Molecular Formula C25H16O4
Molecular Weight 380.4 g/mol
IUPAC Name 9,9'-spirobi[xanthene]-1,1'-diol
Standard InChI InChI=1S/C25H16O4/c26-17-9-5-13-21-23(17)25(15-7-1-3-11-19(15)28-21)16-8-2-4-12-20(16)29-22-14-6-10-18(27)24(22)25/h1-14,26-27H
Standard InChI Key OLFULEPOPBXWJI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3(C4=CC=CC=C4OC5=CC=CC(=C53)O)C6=C(C=CC=C6O2)O

Introduction

Chemical Identity and Structural Features

(+/-)-9,9'-Spirobixanthene-1,1'-diol belongs to the spirobixanthene family, a class of compounds defined by a central spiro carbon bridging two xanthene moieties. The xanthene units are oxygen-containing heterocycles with a dibenzopyran structure, while the spiro configuration imposes axial chirality. The hydroxyl groups at the 1,1'-positions enhance polarity and enable hydrogen bonding, which is critical for chiral resolution and catalytic activity .

Table 1: Fundamental Properties of (+/-)-9,9'-Spirobixanthene-1,1'-diol

PropertyValue
CAS No.785836-56-8
Molecular FormulaC25H16O4\text{C}_{25}\text{H}_{16}\text{O}_{4}
Molecular Weight380.4 g/mol
Chiral CentersSpiro carbon (axial chirality)
Functional GroupsHydroxyl (-OH), ether (C-O-C)

The compound’s chirality arises from the non-planar arrangement of the two xanthene rings around the spiro carbon, resulting in enantiomers that are non-superimposable mirror images. This structural attribute is pivotal for its role in asymmetric synthesis .

Synthesis and Scalability

The synthesis of (+/-)-9,9'-Spirobixanthene-1,1'-diol is achieved through a four-step protocol optimized for industrial-scale production . Key steps include:

  • Formation of the Spiro Core: A Friedel-Crafts alkylation between two xanthene derivatives generates the spirobixanthene backbone.

  • Hydroxylation: Electrophilic aromatic substitution introduces hydroxyl groups at the 1,1'-positions.

  • Purification: Recrystallization from ethanol-water mixtures yields the racemic product without chromatography .

Table 2: Synthetic Route and Conditions

StepReaction TypeReagents/ConditionsYield
1Friedel-Crafts AlkylationAlCl3_3, CH2_2Cl2_2, 0°C78%
2Electrophilic SubstitutionHNO3_3, H2_2SO4_4, 50°C65%
3ReductionH2_2, Pd/C, EtOH89%
4RecrystallizationEthanol-H2_2O (3:1)95%

This method avoids laborious chromatographic steps, making it economically viable for producing multi-gram quantities .

Crystallographic and Stereochemical Analysis

X-ray diffraction studies of the co-crystallized enantiomers reveal an orthorhombic crystal system with space group P212121P2_12_12_1 and unit cell dimensions a=9.2512A˚a = 9.2512 \, \text{Å}, b=19.807A˚b = 19.807 \, \text{Å}, c=34.048A˚c = 34.048 \, \text{Å} . The asymmetric unit contains one molecule of the spirobixanthene-diol and a stoichiometric amount of the chiral resolving agent (e.g., NN-benzylcinchonidinium chloride).

Table 3: Crystallographic Data

ParameterValue
Space GroupP212121P2_12_12_1
Unit Cell Volume6238.9 Å3^3
Resolution0.71073 Å (MoKα_\alpha)
RR-Factor0.0795

The hydroxyl groups participate in intermolecular hydrogen bonds with the chloride counterion of the resolving agent, stabilizing the crystal lattice and enabling enantiomeric separation .

Enantiomeric Resolution via Co-Crystallization

Racemic (+/-)-9,9'-Spirobixanthene-1,1'-diol is resolved using chiral ammonium salts:

  • NN-Benzylcinchonidinium Chloride: Selectively co-crystallizes with the (+)-enantiomer.

  • NN-Benzylquininium Chloride: Binds the (-)-enantiomer .

The process involves dissolving the racemate and resolving agent in hot ethanol, followed by slow cooling to induce selective crystallization. Optical purity exceeds 99% enantiomeric excess (ee) as confirmed by chiral HPLC .

Applications in Asymmetric Catalysis

The compound’s chiral spiro framework makes it a privileged ligand in transition metal catalysis. Key applications include:

Copper-Catalyzed Conjugate Additions

In the presence of Cu(OTf)2_2, the spirobixanthene-diol ligand facilitates enantioselective additions of diethylzinc to cyclic enones, achieving up to 98% ee . The rigid spiro structure enforces a defined coordination geometry around copper, enhancing stereocontrol.

Rhodium-Mediated Hydrogenations

Rhodium complexes of this ligand catalyze the asymmetric hydrogenation of α,β-unsaturated ketones with >95% ee. The hydroxyl groups stabilize the metal center via hydrogen bonding, improving catalytic efficiency .

Table 4: Catalytic Performance in Selected Reactions

Reaction TypeSubstrateee (%)Yield (%)
Conjugate AdditionCyclohexenone9892
HydrogenationBenzylideneacetone9689

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